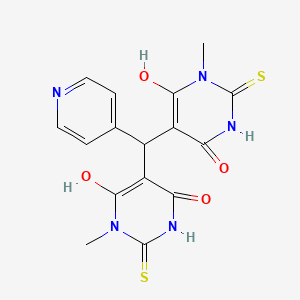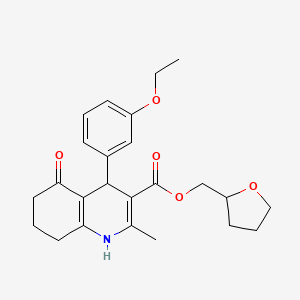![molecular formula C10H20NO4P B5108916 diethyl {[acetyl(allyl)amino]methyl}phosphonate](/img/structure/B5108916.png)
diethyl {[acetyl(allyl)amino]methyl}phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl {[acetyl(allyl)amino]methyl}phosphonate, also known as DAAMP, is a chemical compound that has gained significant attention in the scientific research community due to its unique properties and potential applications. DAAMP is a phosphonate ester that contains an allyl group, an acetyl group, and an amino group, making it a versatile compound that can be used in a variety of applications.
Mécanisme D'action
The mechanism of action of diethyl {[acetyl(allyl)amino]methyl}phosphonate is not fully understood, but it is believed to involve the formation of a complex with metal ions or enzymes. The allyl group in diethyl {[acetyl(allyl)amino]methyl}phosphonate may play a role in the formation of this complex, as it is known to form stable adducts with metal ions.
Biochemical and Physiological Effects
Studies have shown that diethyl {[acetyl(allyl)amino]methyl}phosphonate can have a variety of biochemical and physiological effects, depending on the application. For example, diethyl {[acetyl(allyl)amino]methyl}phosphonate has been shown to inhibit the activity of acetylcholinesterase, an enzyme that plays a role in the transmission of nerve impulses. This inhibition can lead to a buildup of acetylcholine in the synapse, resulting in increased muscle activity and potential toxicity.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using diethyl {[acetyl(allyl)amino]methyl}phosphonate in lab experiments is its versatility. diethyl {[acetyl(allyl)amino]methyl}phosphonate can be used in a variety of applications, including as a fluorescent probe, chelating agent, and enzyme inhibitor. However, one limitation of using diethyl {[acetyl(allyl)amino]methyl}phosphonate is its potential toxicity, particularly when used as an enzyme inhibitor. Careful handling and monitoring are required to ensure the safety of researchers.
Orientations Futures
There are many potential future directions for the study of diethyl {[acetyl(allyl)amino]methyl}phosphonate. One area of research could focus on the development of new fluorescent probes based on diethyl {[acetyl(allyl)amino]methyl}phosphonate for the detection of other metal ions or molecules. Another area of research could focus on the use of diethyl {[acetyl(allyl)amino]methyl}phosphonate as a potential therapeutic agent for the treatment of diseases such as Alzheimer's, which is characterized by the buildup of amyloid plaques in the brain. Overall, the unique properties of diethyl {[acetyl(allyl)amino]methyl}phosphonate make it a promising compound for further study and potential applications in scientific research.
Méthodes De Synthèse
Diethyl {[acetyl(allyl)amino]methyl}phosphonate can be synthesized using a variety of methods, including the reaction of allylamine with diethyl phosphite, followed by acetylation and reductive amination. Other methods include the reaction of allylamine with diethyl phosphonoacetate, followed by acetylation and reductive amination.
Applications De Recherche Scientifique
Diethyl {[acetyl(allyl)amino]methyl}phosphonate has been extensively studied for its potential applications in scientific research. One of the most promising applications of diethyl {[acetyl(allyl)amino]methyl}phosphonate is as a fluorescent probe for the detection of metal ions such as copper and zinc. diethyl {[acetyl(allyl)amino]methyl}phosphonate has also been studied for its potential use as a chelating agent for metal ions, as well as its ability to inhibit the activity of enzymes such as acetylcholinesterase.
Propriétés
IUPAC Name |
N-(diethoxyphosphorylmethyl)-N-prop-2-enylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20NO4P/c1-5-8-11(10(4)12)9-16(13,14-6-2)15-7-3/h5H,1,6-9H2,2-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUTIJOUJQHDJIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CN(CC=C)C(=O)C)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20NO4P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(diethoxyphosphorylmethyl)-N-prop-2-enylacetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(2,2-diphenylethyl)-6,7-dimethoxy-2',3',5',6'-tetrahydro-3H-spiro[isoquinoline-4,4'-pyran] hydrochloride](/img/structure/B5108850.png)
![5-{2-[(2-chlorobenzyl)oxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5108862.png)
![N-[3-(aminosulfonyl)phenyl]-4-(benzyloxy)benzamide](/img/structure/B5108872.png)
![5-{2-[2-(4-bromophenoxy)ethoxy]benzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B5108874.png)

![5-chloro-2-methoxy-N-({[4-(2-naphthyl)-1,3-thiazol-2-yl]amino}carbonothioyl)benzamide](/img/structure/B5108900.png)
![2-{5-[(5-chloro-2-thienyl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(3-methylphenyl)acetamide](/img/structure/B5108904.png)
![8-[4-(allyloxy)phenyl]-1,3-dimethyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B5108906.png)

![N~1~-{2-[(2-chlorobenzyl)thio]ethyl}-N~2~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5108918.png)
![1-(9H-carbazol-9-yl)-3-[(2,5-dimethylphenyl)amino]-2-propanol](/img/structure/B5108928.png)
![ethyl [5-(3-ethoxy-4-hydroxy-5-nitrobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B5108932.png)